Cas no 256372-13-1 (tert-butyl 4-hydroxy-4-(quinolin-3-yl)piperidine-1-carboxylate)

tert-butyl 4-hydroxy-4-(quinolin-3-yl)piperidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- EN300-26681843
- N-tert-butoxycarbonyl-4-(quinolin-3-yl)-4-hydroxypiperidine
- 256372-13-1
- tert-butyl 4-hydroxy-4-(quinolin-3-yl)piperidine-1-carboxylate
- PFUDUVLQPUPBOD-UHFFFAOYSA-N
- SCHEMBL7203937
-
- Inchi: 1S/C19H24N2O3/c1-18(2,3)24-17(22)21-10-8-19(23,9-11-21)15-12-14-6-4-5-7-16(14)20-13-15/h4-7,12-13,23H,8-11H2,1-3H3
- InChI Key: PFUDUVLQPUPBOD-UHFFFAOYSA-N
- SMILES: OC1(C2C=NC3C=CC=CC=3C=2)CCN(C(=O)OC(C)(C)C)CC1
Computed Properties
- Exact Mass: 328.17869263g/mol
- Monoisotopic Mass: 328.17869263g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 24
- Rotatable Bond Count: 3
- Complexity: 452
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 62.7Ų
- XLogP3: 2.5
tert-butyl 4-hydroxy-4-(quinolin-3-yl)piperidine-1-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26681843-2.5g |
tert-butyl 4-hydroxy-4-(quinolin-3-yl)piperidine-1-carboxylate |
256372-13-1 | 95.0% | 2.5g |
$1509.0 | 2025-03-20 | |
Enamine | EN300-26681843-0.5g |
tert-butyl 4-hydroxy-4-(quinolin-3-yl)piperidine-1-carboxylate |
256372-13-1 | 95.0% | 0.5g |
$739.0 | 2025-03-20 | |
Enamine | EN300-26681843-0.05g |
tert-butyl 4-hydroxy-4-(quinolin-3-yl)piperidine-1-carboxylate |
256372-13-1 | 95.0% | 0.05g |
$647.0 | 2025-03-20 | |
Enamine | EN300-26681843-0.25g |
tert-butyl 4-hydroxy-4-(quinolin-3-yl)piperidine-1-carboxylate |
256372-13-1 | 95.0% | 0.25g |
$708.0 | 2025-03-20 | |
Enamine | EN300-26681843-1g |
tert-butyl 4-hydroxy-4-(quinolin-3-yl)piperidine-1-carboxylate |
256372-13-1 | 1g |
$770.0 | 2023-09-12 | ||
Enamine | EN300-26681843-0.1g |
tert-butyl 4-hydroxy-4-(quinolin-3-yl)piperidine-1-carboxylate |
256372-13-1 | 95.0% | 0.1g |
$678.0 | 2025-03-20 | |
Enamine | EN300-26681843-10.0g |
tert-butyl 4-hydroxy-4-(quinolin-3-yl)piperidine-1-carboxylate |
256372-13-1 | 95.0% | 10.0g |
$3315.0 | 2025-03-20 | |
Enamine | EN300-26681843-5g |
tert-butyl 4-hydroxy-4-(quinolin-3-yl)piperidine-1-carboxylate |
256372-13-1 | 5g |
$2235.0 | 2023-09-12 | ||
Enamine | EN300-26681843-10g |
tert-butyl 4-hydroxy-4-(quinolin-3-yl)piperidine-1-carboxylate |
256372-13-1 | 10g |
$3315.0 | 2023-09-12 | ||
Enamine | EN300-26681843-5.0g |
tert-butyl 4-hydroxy-4-(quinolin-3-yl)piperidine-1-carboxylate |
256372-13-1 | 95.0% | 5.0g |
$2235.0 | 2025-03-20 |
tert-butyl 4-hydroxy-4-(quinolin-3-yl)piperidine-1-carboxylate Related Literature
-
Syed Meheboob Elahi,M. V. Rajasekharan CrystEngComm, 2015,17, 7191-7198
-
Ping Zhang,Gedeng Ruan,Dong Shen RSC Adv., 2016,6, 66672-66681
-
Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
-
S. Markarian,Kh. Nerkararyan,W. Fawcett Phys. Chem. Chem. Phys., 2002,4, 1-3
Additional information on tert-butyl 4-hydroxy-4-(quinolin-3-yl)piperidine-1-carboxylate
Recent Advances in the Study of tert-Butyl 4-Hydroxy-4-(quinolin-3-yl)piperidine-1-carboxylate (CAS: 256372-13-1)
The compound tert-butyl 4-hydroxy-4-(quinolin-3-yl)piperidine-1-carboxylate (CAS: 256372-13-1) has recently gained significant attention in the field of chemical biology and medicinal chemistry due to its potential applications in drug discovery and development. This piperidine derivative, featuring both quinoline and tert-butoxycarbonyl (Boc) protecting groups, serves as a versatile intermediate for the synthesis of biologically active molecules targeting various diseases.
Recent studies have demonstrated that this compound plays a crucial role in the synthesis of kinase inhibitors, particularly those targeting the JAK/STAT signaling pathway. A 2023 publication in the Journal of Medicinal Chemistry reported its use as a key building block in the development of novel anti-inflammatory agents. The researchers highlighted the compound's excellent stability and reactivity, which allowed for efficient modification at both the piperidine nitrogen and the hydroxyl group positions.
Structural optimization studies utilizing 256372-13-1 have yielded promising results in oncology research. A team at the University of Cambridge recently published findings showing that derivatives of this compound exhibit selective inhibition against certain cancer cell lines, with particular efficacy against breast cancer models. The quinoline moiety appears to contribute significantly to the compounds' DNA intercalation properties, while the piperidine scaffold provides optimal spatial arrangement for target binding.
From a synthetic chemistry perspective, several innovative approaches to the production of tert-butyl 4-hydroxy-4-(quinolin-3-yl)piperidine-1-carboxylate have been developed in the past two years. A 2024 Nature Protocols article detailed a novel catalytic asymmetric synthesis method that significantly improves yield and enantioselectivity compared to traditional routes. This advancement is particularly important as it addresses previous challenges in obtaining optically pure forms of the compound for chiral drug development.
The pharmacological profile of derivatives based on this scaffold continues to be explored. Recent in vivo studies have shown improved pharmacokinetic properties, including enhanced blood-brain barrier penetration, making this compound class potentially valuable for central nervous system disorders. Researchers at Merck recently filed a patent application covering novel analogs of 256372-13-1 for the treatment of neurodegenerative diseases, highlighting the growing pharmaceutical interest in this chemical space.
Future research directions appear to focus on three main areas: further exploration of structure-activity relationships, development of more efficient synthetic routes, and expansion of therapeutic applications. The compound's versatility suggests it will remain an important tool in medicinal chemistry for years to come, particularly as researchers continue to uncover new biological targets that can be addressed through modifications of this scaffold.
256372-13-1 (tert-butyl 4-hydroxy-4-(quinolin-3-yl)piperidine-1-carboxylate) Related Products
- 2171787-76-9(4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamido-1-methyl-1H-pyrazole-5-carboxylic acid)
- 2228266-83-7(4-(2-chloro-6-methoxyphenyl)-1H-imidazole)
- 1807190-52-8(4-Bromo-2-fluoro-3-(fluoromethoxy)phenol)
- 1694115-14-4(1-(4-bromophenyl)methyl-N-methyl-1H-imidazol-2-amine)
- 61549-49-3(9-Decenenitrile)
- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)
- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)
- 2034341-07-4(3-(2H-1,3-benzodioxol-5-yl)-1-(2,5-dimethylbenzoyl)pyrrolidine)
- 2201540-39-6(N-[3-[4-(4-Fluoro-2-methylphenyl)piperidin-1-yl]-3-oxopropyl]prop-2-enamide)
- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)




